molecular formula C9H8ClNO4 B097930 Ethyl 2-chloro-5-nitrobenzoate CAS No. 16588-17-3

Ethyl 2-chloro-5-nitrobenzoate

Cat. No.: B097930
CAS No.: 16588-17-3
M. Wt: 229.62 g/mol
InChI Key: JXOMCDVAPASMML-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-chloro-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the fields of anti-inflammatory and antibacterial research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from 2-chloro-5-nitrobenzoic acid. Its chemical formula is C_9H_8ClN_O_3, and it features a nitro group (-NO_2) and a chloro group (-Cl) attached to the benzene ring. The presence of these functional groups contributes to its biological activities.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. A study highlighted the role of COX enzymes (Cyclooxygenases) in inflammation, where inhibitors targeting COX-1 and COX-2 can alleviate symptoms associated with inflammatory diseases . this compound's structural analogs have been shown to inhibit these enzymes effectively, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

2. Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies. For instance, compounds derived from benzoic acid derivatives have demonstrated activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . In vitro studies have shown that this compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Toxicity Profile

Understanding the toxicity profile of this compound is essential for its development as a therapeutic agent. A recent study evaluated the acute and subacute toxicity of related compounds, indicating that while some derivatives may elevate liver enzyme levels, they do not exhibit significant lethality at lower doses . This suggests that this compound could be safe for further pharmacological studies if similar results are observed.

Case Study 1: Anti-inflammatory Effects

In a controlled study, rats were administered this compound to assess its anti-inflammatory effects. The results demonstrated a significant reduction in paw edema compared to control groups treated with saline. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antibacterial Efficacy

A separate study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested using the agar diffusion method, showing zones of inhibition comparable to standard antibiotics. This suggests its potential role as an alternative treatment for bacterial infections, particularly those resistant to conventional therapies.

Research Findings

The following table summarizes key findings from studies on this compound:

Study Focus Findings
Anti-inflammatorySignificant inhibition of COX enzymes; reduction in inflammatory markers in vivo
ToxicityNo acute toxicity observed at doses up to 2000 mg/kg; mild elevation in liver enzymes
AntibacterialEffective against MDR strains; disruption of cell wall synthesis noted

Properties

IUPAC Name

ethyl 2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOMCDVAPASMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378945
Record name ethyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-17-3
Record name ethyl 2-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitrobenzoic acid (26 g) in ethanol (260 mL) and concentrated sulfuric acid (1 mL) was heated at reflux for 18 hr. The reaction mixture was cooled and K2CO3 was added to quench the reaction. The resulting mixture was filtered and concentrated. The residue was then suspended in ether and filtered to remove insoluble starting acid. The filtrate was washed with 4% KOH (110 mL), dried over MgSO4 and concentrated to provide 16.2 g of ethyl 2-chloro-5-nitrobenzoate as a colorless oil which solidified on standing.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
260 mL
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reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.